![molecular formula C14H14ClN3O3 B3854624 2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide](/img/structure/B3854624.png)
2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide
Overview
Description
2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide, also known as CCNBH, is a synthetic compound that has shown potential in various scientific research applications. This compound is a hydrazide derivative of 4-nitrobenzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound may also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity and good stability. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various types of cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion. In addition, future studies may investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
2-chloro-N'-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
2-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-13-8-11(18(20)21)6-7-12(13)14(19)17-16-9-10-4-2-1-3-5-10/h1-2,6-10H,3-5H2,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRVOVCHSSWKW-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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